molecular formula C21H23N3O2 B160368 demethoxyfumitremorgin C CAS No. 111768-16-2

demethoxyfumitremorgin C

Cat. No. B160368
CAS RN: 111768-16-2
M. Wt: 349.4 g/mol
InChI Key: LQXCSIKDOISJTI-BZSNNMDCSA-N
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Description

Demethoxyfumitremorgin C is a secondary metabolite of the marine fungus, Aspergillus fumigatus . It’s an organic heteropentacyclic compound and a mycotoxic indole alkaloid . It has a molecular formula of C21H23N3O2 and a molecular weight of 349.4262 .


Synthesis Analysis

A general route to the fumitremorgin group of mycotoxins has been developed by cyclizing L-tryptophan imine, leading to 6-demethoxyfumitremorgin C .


Molecular Structure Analysis

The structures of this compound were determined mainly by the use of spectroscopic methods especially by detailed analyses of their 1H and 13C NMR spectra with the aid of 2D NMR techniques including pulse field gradient heteronuclear multiple-bond correlation (PFG-HMBC) spectroscopy .


Physical And Chemical Properties Analysis

This compound is an extremely weak basic (essentially neutral) compound based on its pKa . It has a molecular weight of 349.43 .

Scientific Research Applications

Apoptotic Effect in Cancer Cells

Demethoxyfumitremorgin C, a secondary metabolite of the marine fungus Aspergillus fumigatus, demonstrates significant cytotoxic effects on human cancer cells. In a study focusing on PC3 human prostate cancer cells, it was found to inhibit cell viability, induce apoptosis, and decrease mitochondrial membrane potential. The compound triggers apoptosis through downregulation of anti-apoptotic proteins and activation of caspases, suggesting its potential as a treatment agent for advanced prostate cancer (Young-Sang Kim, Se-Kwon Kim, & Sun Joo Park, 2017).

Cell Cycle Inhibition Properties

Research on tryprostatin B and this compound, both fungal inhibitors, indicates their ability to halt mammalian cell cycle progression at the G(2)/M transition. Structural analogues of this compound were synthesized, revealing that specific structural features significantly influence cytotoxic activity. This study enhances understanding of how this compound and its analogues could be used in cancer treatment by targeting cell cycle progression (H. Wang, T. Usui, H. Osada, & A. Ganesan, 2000).

Synthesis and Chemical Properties

In another study focusing on the fumitremorgin group of mycotoxins, 6-demethoxyfumitremorgin C was synthesized. The study detailed a general route for synthesizing this group of compounds, providing insights into their chemical properties and potential applications (G. O'Malley & M. Cava, 1987).

Drug Resistance and Sensitization

This compound also plays a role in mediating drug resistance, specifically against the Breast Cancer Resistance Protein (BCRP). It was found to be a potent analog in inhibiting BCRP-mediated drug efflux, suggesting its utility in overcoming drug resistance in cancer treatment (A. van Loevezijn, J. Allen, A. Schinkel, & G. Koomen, 2001).

Mechanism of Action

Demethoxyfumitremorgin C induces apoptosis in cancer cells. It activates caspase-3, -8, and -9, leading to PARP cleavage . It inhibits the proliferation of PC3 human prostate cancer cells via the intrinsic (mitochondrial) and extrinsic pathway, followed by downstream events leading to apoptotic cell death .

Safety and Hazards

Demethoxyfumitremorgin C should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCSIKDOISJTI-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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